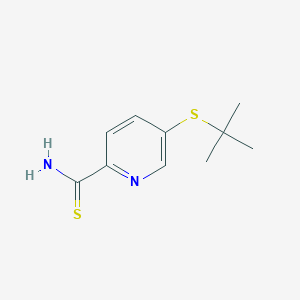![molecular formula C9H14Cl2N2 B1404874 [1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride CAS No. 1228878-59-8](/img/structure/B1404874.png)
[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride
Vue d'ensemble
Description
“[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride” is a chemical compound with the molecular formula C9H12N2·2HCl . It is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2.2ClH/c10-7-9(4-5-9)8-3-1-2-6-11-8;;/h1-3,6H,4-5,7,10H2;2*1H . This indicates that the molecule consists of a cyclopropyl group attached to a methanamine group, which is further connected to a pyridin-4-yl group.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 184.67 .Applications De Recherche Scientifique
Synthesis and Characterization
- This compound has been utilized in the synthesis of novel Schiff bases of 3-aminomethyl pyridine, which are screened for anticonvulsant activity. The chemical structures of these synthesized compounds are confirmed using techniques like FT-IR, 1H-NMR spectroscopy, and elemental analysis. These compounds show potential as anticonvulsant agents with significant seizure protection in various models (Pandey & Srivastava, 2011).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes containing derivatives of this compound demonstrate unprecedented photocytotoxicity in red light and are able to induce apoptosis in various cell lines by generating reactive oxygen species. This property makes them suitable for applications in cellular imaging and cancer treatment (Basu et al., 2014).
Structural Studies
- The title compound has been synthesized from dehydro-abietylamine, and its structural properties, such as the cyclohexane rings' conformations and the dihedral angle between benzene and pyridine rings, have been studied using X-ray crystallography (Wu et al., 2009).
Catalytic Applications
- Derivatives of 1-(3-(Pyridin-2-yl)phenyl)methanamine have been synthesized and used in C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These palladacycles show good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Antiosteoclast Activity
- A family of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, synthesized using this compound, have shown moderate to high antiosteoclast and osteoblast activity, indicating their potential use in bone-related diseases (Reddy et al., 2012).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
(1-pyridin-4-ylcyclopropyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-7-9(3-4-9)8-1-5-11-6-2-8;;/h1-2,5-6H,3-4,7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJSWZNOYORTSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228878-59-8 | |
| Record name | [1-(pyridin-4-yl)cyclopropyl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





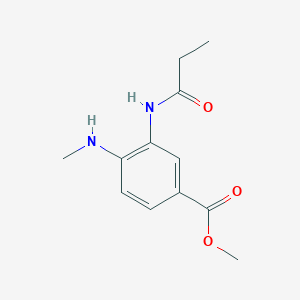

![(2E)-but-2-enedioic acid bis(tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate)](/img/structure/B1404799.png)
![Ethyl 2-[(2-fluorophenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B1404803.png)
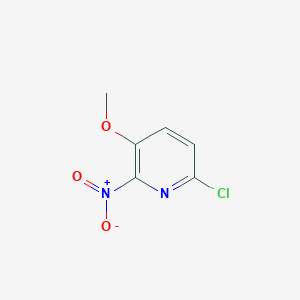
![4-{5H,6H,7H,8H-[1,2,4]Triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1404805.png)

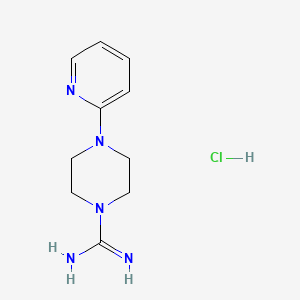
![tert-Butyl 3-sulfanyl-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1404809.png)
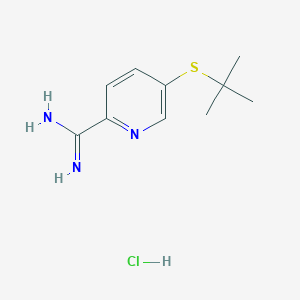
![tert-butyl N-[(2-oxocycloheptyl)methyl]carbamate](/img/structure/B1404812.png)
